Product packaging for Magnaldehyde B(Cat. No.:CAS No. 92829-72-6)

Magnaldehyde B

Cat. No.: B1231216
CAS No.: 92829-72-6
M. Wt: 280.3 g/mol
InChI Key: CWLSQIXOLLQBDC-HWKANZROSA-N
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Description

Magnaldehyde B is a neolignan compound identified in Magnolia officinalis . This compound serves as a key chemical precursor for the synthesis of innovative research compounds. A 2025 study characterized a novel retinoid X receptor (RXR) agonist, 6OHA, which was synthesized based on the structure of this compound . This agonist exhibited potent RXRα activity with a more favorable pharmacological profile and fewer adverse effects, such as on serum triglycerides and thyrotropin, compared to the clinically used RXR agonist Bexarotene . This makes this compound a valuable tool for researchers developing new therapeutic strategies for Alzheimer's disease, cancer, and metabolic disorders . Beyond its role in neurology and oncology, this compound is one of several lignin-type compounds found in Magnolia officinalis that demonstrate antimicrobial properties, showing activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . As a natural product derivative, it provides researchers with a versatile scaffold for drug discovery and biochemical investigation. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O3 B1231216 Magnaldehyde B CAS No. 92829-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-2-4-13-6-8-17(20)15(11-13)16-12-14(5-3-10-19)7-9-18(16)21/h2-3,5-12,20-21H,1,4H2/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLSQIXOLLQBDC-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Pathways for Magnaldehyde B and Its Congeners

Total Synthesis Strategies for Magnaldehyde B

The construction of biphenyl (B1667301) neolignans such as this compound has been a subject of interest in synthetic organic chemistry due to their unique structures and biological activities. Total synthesis provides a definitive route to these molecules, enabling structural confirmation and the production of analogues for further study. researchgate.net

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comslideshare.netyoutube.com For this compound, a biphenyl-type neolignan, the most logical and common retrosynthetic disconnection is the carbon-carbon single bond connecting the two aromatic rings.

This central disconnection simplifies the target molecule into two functionalized benzene (B151609) derivatives. This strategy suggests that a cross-coupling reaction would be a powerful tool for the forward synthesis. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose, involving the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. researchgate.netnih.gov

A plausible retrosynthetic pathway for this compound is as follows:

Target Molecule: this compound

Key Disconnection (C-C bond): This breaks the molecule into two synthons: a 3-formyl-2-hydroxyphenylmethyl cation and a 4-formylphenyl anion.

Synthetic Equivalents: These idealized fragments correspond to real-world reagents. A suitable aryl halide (e.g., a bromide or iodide) and an aryl boronic acid are chosen. For instance, one fragment could be a protected 2-bromo-6-(methoxymethyl)benzaldehyde derivative, and the other could be 4-formylphenylboronic acid.

Further Simplification: These precursors can be traced back to simpler, commercially available starting materials through functional group interconversions (FGI) and further disconnections. tgc.ac.in

This retrosynthetic approach highlights a convergent strategy, where two key fragments are synthesized independently before being joined in a late-stage coupling reaction. uniurb.itweebly.com

Enantioselective and Diastereoselective Synthetic Routes

This compound is an achiral molecule as it does not possess any stereocenters or elements of axial chirality. Therefore, the principles of enantioselective and diastereoselective synthesis, which aim to control the formation of specific stereoisomers, are not directly applicable to the synthesis of this compound itself.

However, these concepts are critical in the synthesis of many of its congeners and other naturally occurring neolignans that are chiral. For the synthesis of such chiral molecules, chemists employ various strategies:

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule.

Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of a reaction.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over others. slideshare.net

While not relevant for this compound, the development of stereoselective methods is a major focus in the broader field of natural product synthesis.

Evaluation of Stereocontrol Mechanisms in this compound Synthesis

Given that this compound is an achiral compound, there are no stereochemical challenges to overcome in its total synthesis. Consequently, an evaluation of stereocontrol mechanisms is not pertinent to the synthesis of this specific molecule. The synthetic design can focus entirely on regioselectivity and functional group compatibility.

Convergent and Linear Synthesis Approaches

Organic syntheses can be broadly categorized as linear or convergent. chemistnotes.com A linear synthesis builds a molecule step-by-step from a single starting material. chemistnotes.comfiveable.me In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined at a late stage. fiveable.mewikipedia.org

Synthesis TypeDescriptionAdvantagesDisadvantages
Linear Reactants are added sequentially to build the molecule step-by-step. A → B → C → D. chemistnotes.comConceptually straightforward to plan.Overall yield can be very low for long sequences, as it is the product of the yields of each individual step. uniurb.itwikipedia.org
Convergent Key fragments are synthesized independently and then assembled. (A → B) + (C → D) → E. chemistnotes.comwikipedia.orgHigher overall yield, as the number of linear steps is reduced. uniurb.itchemistnotes.com Greater flexibility and efficiency. weebly.comfiveable.meMay require more complex planning to ensure fragments can be coupled effectively.

The synthesis of this compound and its congener Magnaldehyde E has been successfully achieved using a convergent approach. researchgate.netuni-potsdam.de A key example is the synthesis by Schmidt and Riemer, which utilizes a microwave-promoted Suzuki–Miyaura coupling reaction. sci-hub.seacs.org This method joins two complex fragments in an aqueous medium, showcasing the efficiency of a convergent strategy. researchgate.netresearchgate.net This approach avoids the significant loss of material that would occur in a lengthy linear sequence. uniurb.itwikipedia.org

Semisynthesis and Late-Stage Functionalization of this compound Precursors

Semisynthesis involves the use of a naturally occurring compound as a starting material to create a new, often related, molecule. Late-stage functionalization (LSF) is a strategy in chemical synthesis that introduces or modifies functional groups on a complex molecule at a late step in the synthetic sequence. wikipedia.organu.edu.au This approach is highly valuable for efficiently generating analogues of natural products or drugs without having to redesign the entire synthesis from scratch. nih.govresearchgate.net

For this compound, a hypothetical LSF approach could involve the selective formylation of a biphenyl precursor that already possesses the correct core structure. For example, one could envision the formylation of a precursor like obovatol, another neolignan found in Magnolia species. redalyc.orgnih.gov

While specific literature detailing the semisynthesis of this compound is scarce, the structural modification of related neolignans is well-documented. For instance, numerous derivatives of honokiol (B1673403) have been prepared through semisynthesis to explore their pesticidal and pharmacological potential. researchgate.net These studies demonstrate the feasibility of applying similar late-stage functionalization or semisynthetic strategies to precursors to obtain this compound.

Biosynthetic Pathways and Chemoenzymatic Production of this compound

This compound is a neolignan found in plants of the Magnolia genus, such as Magnolia obovata and Magnolia officinalis. nih.govmdpi.comnih.gov Its biosynthesis originates from the phenylpropanoid pathway, which is a major route for the production of a wide variety of plant secondary metabolites. mdpi.comnih.gov

The key steps in the proposed biosynthetic pathway are:

Monolignol Synthesis: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into monolignols, such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. mdpi.com

Oxidative Coupling: These monolignol precursors are then believed to undergo oxidative coupling, a reaction likely catalyzed by oxidase enzymes like laccases and peroxidases. This coupling joins two monolignol units to form the characteristic biphenyl or other linkages found in lignans (B1203133) and neolignans. mdpi.com

Tailoring Reactions: Following the initial coupling, a series of "tailoring" enzymatic reactions (e.g., hydroxylations, methylations, reductions, oxidations) modify the basic lignan (B3055560) skeleton to produce the diverse array of neolignans found in nature, including this compound. nih.gov

Chemoenzymatic synthesis combines chemical reactions with biological catalysis (using isolated enzymes or whole microorganisms) to achieve a synthetic goal. nih.gov This approach can offer high selectivity and milder reaction conditions compared to purely chemical methods. researchgate.net The synthesis of neolignans inspired by magnolol (B1675913) has been achieved using chemoenzymatic strategies, for example, employing horseradish peroxidase (HRP) for dimerization reactions. researchgate.netjst.go.jp While a specific chemoenzymatic protocol for this compound is not prominently reported, the success with related compounds suggests its potential. Such a strategy could involve the enzymatic coupling of appropriate phenolic precursors, followed by chemical steps to complete the synthesis.

Enzymatic Catalysis in this compound Biosynthesis

The biosynthesis of lignans and neolignans like this compound is understood to begin with monolignols derived from the cinnamate/monolignol pathway. mdpi.com The foundational steps involve the enzymatic oxidation of precursors, such as coniferyl alcohol, to create radical intermediates. This process is typically catalyzed by oxidase enzymes like laccases. Following oxidation, these radicals undergo stereoselective dimerization, a reaction often guided by dirigent proteins (DIRs), to form the characteristic biphenyl scaffold. mdpi.comnih.gov

While the specific enzymes for the final steps of this compound synthesis have not been fully characterized, research into its congeners provides significant insight. For instance, studies on Magnolia officinalis have identified specific laccase enzymes involved in the synthesis of the related neolignan, magnolol, from its precursor, chavicol. nih.govmdpi.com Integrated metabolome and transcriptome analysis of Magnolia obovata has further supported the role of laccases and dirigent proteins in neolignan biosynthesis, identifying gene candidates that are highly expressed in tissues where compounds like this compound accumulate. mdpi.comnih.gov The proposed biosynthetic pathway for neolignans in M. obovata suggests a similar laccase- and dirigent protein-mediated mechanism is responsible for the formation of this compound. nih.gov

Genetic Engineering Approaches for Enhanced Biosynthesis

Genetic engineering offers a promising avenue for increasing the production of valuable natural compounds like this compound. Although specific research targeting the enhanced biosynthesis of this compound is not yet published, studies on the closely related neolignan magnolol in Magnolia officinalis serve as a significant proof-of-concept.

In this research, scientists identified MoLAC14, a laccase gene pivotal for the conversion of chavicol into magnolol. nih.govmdpi.com To improve the industrial viability of this enzyme, protein engineering techniques were employed. Selective mutations were introduced to enhance the thermal stability and catalytic activity of the MoLAC14 enzyme. The L532A mutation, identified through alanine (B10760859) scanning, resulted in a notable increase in magnolol production, reaching 148.83 mg/L. nih.gov These successful strategies demonstrate the potential for applying similar genetic and metabolic engineering techniques to the enzymes involved in the this compound pathway to achieve enhanced yields.

Table 1: Selected Mutations in MoLAC14 Laccase for Enhanced Magnolol Production

This table summarizes mutations introduced into the MoLAC14 enzyme and their observed effect on thermal stability, which is a critical factor for industrial biocatalysis. Data sourced from studies on Magnolia officinalis. nih.govmdpi.com

MutationObserved EffectRationale
E345PEnhanced Thermal StabilityIntroduction of proline can rigidify the protein backbone.
G377PEnhanced Thermal StabilityReduces conformational flexibility by replacing glycine.
H347FEnhanced Thermal StabilitySubstitution with a hydrophobic residue can improve core packing.
E346CEnhanced Thermal StabilityPotential for disulfide bond formation or altered local interactions.
E346FEnhanced Thermal StabilityIncreased hydrophobicity and improved structural packing.
L532ABoosted Magnolol ProductionAlanine scanning identified this residue as critical for catalytic activity.

Derivatization Strategies and Analogue Libraries for this compound

The chemical structure of this compound serves as a valuable scaffold for synthetic modification. Derivatization strategies are employed to create analogue libraries, which are instrumental in exploring the molecule's bioactivity and establishing structure-activity relationships (SAR).

Mechanistic Structure-Activity Relationship (SAR) Exploration through Analog Synthesis

A significant application of analog synthesis for this compound has been in the exploration of its activity as a nuclear receptor agonist. Research identified this compound as an agonist for the retinoid X receptor α (RXRα). acs.org To build upon this finding, a series of more potent analogs were synthesized to probe the SAR. This systematic structural optimization led to the development of a candidate molecule that exhibited a 440-fold increase in potency compared to the original this compound. acs.org Docking simulations suggested this highly potent analog has a superior affinity for the ligand-binding domain of RXRα. acs.org This work highlights how analog synthesis is a powerful tool for transforming a natural product lead into a highly potent and selective modulator of a specific biological target.

Table 2: Structure-Activity Relationship (SAR) Findings for this compound Analogs as RXRα Agonists

This table outlines the progression from the natural product to a highly potent synthetic analog through systematic structural optimization. acs.org

CompoundDescriptionRelative Potency
This compoundNatural Product Lead1x (Baseline)
Optimized AnalogProduct of structural optimization440x

Scaffold Modification and Functional Group Interconversion

Modifying the core structure and functional groups of this compound is key to developing new derivatives. The biphenyl scaffold of this compound can be constructed and modified using modern synthetic methods. For example, the synthesis of this compound and its congener, Magnaldehyde E, has been achieved through microwave-promoted cross-coupling of boronophenols, demonstrating an efficient method for scaffold construction. jst.go.jp

Functional group interconversion focuses on altering the existing chemical moieties to fine-tune activity. For neolignans in this class, this includes modifications to the aliphatic side chains. researchgate.net Techniques such as the isomerization of double bonds or hydrobromination of side chains have been shown to significantly impact biological potency in related molecules. researchgate.net These strategies of scaffold modification and functional group manipulation are essential for creating diverse analogue libraries needed for comprehensive SAR studies and the development of new chemical entities with tailored properties.

Advanced Spectroscopic and Computational Elucidation of Magnaldehyde B Structure and Dynamics

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within a molecule, which are crucial for conformational analysis. nih.gov These methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation by molecules, exciting vibrational modes that induce a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light, which is sensitive to vibrations that modulate the polarizability of a bond. nih.gov

For a molecule like Magnaldehyde B, with its array of functional groups—including a hydroxyl, a methoxy (B1213986), an aldehyde, and an allyl group on a biphenyl (B1667301) framework—vibrational spectroscopy serves as a powerful tool for confirming its structural integrity. vulcanchem.com Although specific, complete FT-IR and Raman spectra for pure this compound are not extensively published, the expected vibrational frequencies can be predicted based on its known functional groups. These spectroscopic fingerprints are invaluable for identifying the molecule in complex mixtures and for studying intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. researchgate.netelectrochemsci.org

The table below outlines the expected characteristic vibrational frequencies for the primary functional groups within this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
Phenolic O-HStretching3500-3200 (Broad)3500-3200 (Weak)
Aldehyde C-HStretching2900-2800, 2800-27002900-2700 (Medium)
Aromatic C-HStretching3100-30003100-3000 (Strong)
Allyl C-HStretching3080-30103080-3010 (Medium)
Aldehyde C=OStretching1715-16801715-1680 (Weak)
Aromatic C=CRing Stretching1600, 1580, 1500, 14501600, 1580 (Strong)
Allyl C=CStretching1650-16301650-1630 (Strong)
C-O (Phenol, Methoxy)Stretching1260-10001260-1000 (Weak)

This table represents predicted values based on standard vibrational frequency ranges for the functional groups present in this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

The definitive structural elucidation of this compound, like many complex natural products, relies heavily on multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov These techniques allow for the determination of the carbon skeleton, the placement of functional groups, and the relative stereochemistry of chiral centers by observing through-bond and through-space correlations between nuclei (primarily ¹H and ¹³C).

The complexity of the ¹H and ¹³C NMR spectra of this compound necessitates the use of advanced 2D NMR pulse sequences to resolve overlapping signals and establish connectivity. emerypharma.com Standard experiments employed for this purpose include:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons, such as those within the allyl group and on the aromatic rings. uni-regensburg.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing an unambiguous map of which proton is attached to which carbon atom. libretexts.org This is fundamental for assigning the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment shows correlations between protons and carbons that are two or three bonds apart. libretexts.org It is critical for piecing together the molecular structure by connecting non-protonated carbons (like the carbonyl carbon and quaternary aromatic carbons) to nearby protons, thus establishing the linkage of the biphenyl rings and the positions of the various substituents. emerypharma.com

The combined application of these pulse sequences allows for the complete and unambiguous assignment of all proton and carbon resonances, confirming the constitution of this compound. researchgate.net

While solution-state NMR is ideal for determining the structure of individual molecules, solid-state NMR (ssNMR) provides unique information about the structure, packing, and dynamics of molecules in the solid phase. For this compound, ssNMR could be employed to investigate potential polymorphic forms, which are different crystalline structures of the same compound that can exhibit distinct physical properties. Furthermore, ssNMR can elucidate the nature of supramolecular assemblies, revealing details about intermolecular hydrogen bonding and π-π stacking interactions between the biphenyl rings in the crystal lattice. Although specific ssNMR studies on this compound have not been reported, this technique remains a powerful tool for the comprehensive characterization of its solid-state behavior.

Advanced Pulse Sequences for Complex Structural Elucidation

Mass Spectrometry-Based Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is an essential analytical technique that provides information about a molecule's mass and, by extension, its elemental composition. uomustansiriyah.edu.iq When coupled with fragmentation techniques, it becomes a powerful tool for structural elucidation. tutorchase.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy. This precision allows for the calculation of a unique elemental formula, which is a critical step in identifying a new compound or confirming the identity of a known one. nih.gov this compound has been characterized by HRMS, confirming its molecular formula as C₁₈H₁₆O₃. researchgate.netsemanticscholar.org

ParameterObserved ValueReference
Molecular FormulaC₁₈H₁₆O₃ semanticscholar.org
Ionization ModePositive semanticscholar.org
Observed m/z245.0957 [M+H-CH₂O]⁺ semanticscholar.org

Note: The referenced observed m/z corresponds to a fragment ion, as is common in certain MS analyses. The elemental formula C₁₈H₁₆O₃ corresponds to a neutral mass of 296.1099.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion, M⁺) which is then subjected to fragmentation. nih.gov The resulting daughter ions provide a fragmentation pattern that acts as a structural fingerprint of the molecule. tutorchase.com Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms and the nature of the functional groups. researchgate.net

For this compound, characteristic fragmentation would be expected from the cleavage of its substituents. While detailed fragmentation studies are not widely published, a plausible pathway can be proposed based on its structure and general fragmentation rules for aldehydes, ethers, and allyl-substituted aromatic compounds. miamioh.edu

Parent Ion (m/z)Proposed Fragment Ion (m/z)Identity of Lost Neutral FragmentPlausible Origin of Fragmentation
296 [M]⁺281 [M-15]⁺•CH₃Loss of methyl radical from methoxy group
296 [M]⁺267 [M-29]⁺•CHOLoss of formyl radical (α-cleavage)
296 [M]⁺255 [M-41]⁺•C₃H₅Loss of allyl radical
281 [M-CH₃]⁺253 [M-CH₃-CO]⁺COSubsequent loss of carbon monoxide

This table represents plausible fragmentation pathways based on the known structure of this compound and established mass spectrometry fragmentation principles.

Isotopic labeling studies, where atoms like hydrogen or carbon are replaced with their heavier stable isotopes (e.g., ²H or ¹³C), can be used in conjunction with MS and NMR to definitively trace fragmentation pathways or elucidate biosynthetic routes in living organisms. wikipedia.orgsymeres.com By synthesizing or biosynthetically producing a labeled version of this compound, researchers could precisely confirm which atoms are lost in each fragmentation step or identify its metabolic precursors.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

X-ray Crystallography and Electron Diffraction for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of a compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of individual atoms and the bond lengths and angles between them. For complex organic molecules, X-ray crystallography provides unequivocal proof of structure and stereochemistry. chemfaces.comresearchgate.net While the absolute configuration of some related lignans (B1203133) and natural products has been successfully determined using X-ray diffraction, a specific single-crystal X-ray structure for this compound has not been reported in the available scientific literature. researchgate.netchemfaces.com The synthesis of this compound has been achieved, which is a prerequisite for obtaining the crystalline material necessary for such analysis. sci-hub.se

Electron diffraction is an analogous technique that is particularly useful for studying nanocrystalline materials. science.gov It has been demonstrated to be capable of determining the ab initio structure and absolute configuration of pharmaceutical compounds, even for those that are sensitive to radiation. Given the availability of synthetic this compound, both X-ray crystallography and electron diffraction represent powerful, albeit currently unreported, avenues for the definitive determination of its solid-state molecular architecture.

Chiroptical Spectroscopy (CD, ORD, VCD) for Absolute Configuration Determination and Conformational Studies

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally sensitive to the three-dimensional structure and are instrumental in determining the absolute configuration of stereocenters and studying the conformational dynamics of molecules in solution. pbsiddhartha.ac.inuva.nlmgcub.ac.innih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): Electronic CD (ECD) and ORD measure the differential absorption and refraction of circularly polarized light, respectively, by chiral molecules. pbsiddhartha.ac.inresearchgate.netgoogleapis.com For bicyclo[3.3.0]octane-type lignans, which are structurally related to this compound, CD spectral analysis has been a key method for determining their configuration. jst.go.jp The comparison of experimentally measured CD spectra with those calculated using quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful approach for assigning the absolute configuration of complex natural products. researchgate.netchemfaces.com This combined experimental and theoretical approach has been successfully applied to numerous lignans and is the most likely method for the unambiguous assignment of this compound's absolute configuration in the absence of a crystal structure. researchgate.netresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left- and right-circularly polarized infrared radiation associated with molecular vibrations. biotools.usresearchgate.netnih.gov It provides a detailed fingerprint of a molecule's stereochemistry. uva.nlq-chem.com The absolute configuration is typically determined by comparing the experimental VCD spectrum with the spectrum calculated ab initio for a specific enantiomer. biotools.us This technique is a powerful alternative to X-ray crystallography and is routinely used in the pharmaceutical industry for the structural elucidation of chiral drug candidates. uva.nlbiotools.us

Table 1: Chiroptical Spectroscopy Techniques and Their Applications

TechniqueAbbreviationPrinciplePrimary Application for this compound
Circular DichroismCDDifferential absorption of left and right circularly polarized UV-Vis light.Determination of absolute configuration by comparing experimental and calculated spectra. chemfaces.com
Optical Rotatory DispersionORDWavelength-dependent rotation of plane-polarized light.Confirmation of chirality and analysis of Cotton effects near absorption bands. pbsiddhartha.ac.inmgcub.ac.in
Vibrational Circular DichroismVCDDifferential absorption of left and right circularly polarized infrared light.Unambiguous determination of absolute configuration in solution. biotools.usnih.gov

Theoretical and Computational Chemistry for Structural Prediction and Electronic Properties

Computational chemistry provides indispensable tools for predicting molecular structures, understanding electronic properties, and interpreting experimental data. For a flexible molecule like this compound, computational methods are essential for exploring its conformational landscape and predicting its behavior. researchgate.netacs.org

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules. aps.orgarxiv.orgnih.gov DFT calculations are used to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles for its most stable conformations. Furthermore, DFT is crucial for calculating the spectroscopic parameters needed to interpret experimental results. For instance, DFT calculations are employed to predict the energies and intensities of vibrational modes (for VCD) and electronic transitions (for ECD), which are then compared with experimental spectra to confirm the structure and absolute configuration. nih.govaps.org

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org These methods are used to obtain a detailed understanding of a molecule's electronic structure and to calculate reactivity descriptors. For this compound, ab initio calculations can provide insights into its molecular orbitals, electron density distribution, and electrostatic potential. researchgate.net This information is valuable for predicting which parts of the molecule are likely to be involved in chemical reactions or biological interactions. For example, understanding the electronic properties of the biphenyl system is crucial, as this moiety is central to its biological activity. science.gov

This compound possesses several rotatable single bonds, which allows it to adopt a wide range of conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. mpg.de By simulating the motions of the atoms over time, MD can map the conformational space of this compound, identifying the most populated and energetically favorable shapes. nih.govmdpi.com

Furthermore, MD simulations explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences the conformational preferences of the solute. unibas.ch The stability of ligand-protein complexes, such as those predicted by docking studies of this compound with biological targets, can be further validated through MD simulations, which provide a dynamic picture of the interaction. researchgate.netresearchgate.netacs.org

Table 2: Computational Chemistry Methods for this compound Analysis

MethodFocusKey Insights for this compound
Density Functional Theory (DFT)Geometry and Spectroscopic ParametersOptimized 3D structure, prediction of ECD and VCD spectra for absolute configuration assignment. nih.gov
Ab Initio MethodsElectronic Structure and ReactivityElectron distribution, molecular orbital energies, prediction of reactive sites. researchgate.netaps.org
Molecular Dynamics (MD) SimulationsConformational Analysis and Solvent EffectsIdentification of stable conformers in solution, understanding flexibility, and validating docking poses. researchgate.net

Reaction Mechanisms and Chemical Transformations Involving Magnaldehyde B

Nucleophilic and Electrophilic Reactivity at the Aldehyde Moiety

The aldehyde functional group is a cornerstone of reactivity in Magnaldehyde B. The carbon-oxygen double bond (carbonyl group) is highly polarized due to the greater electronegativity of oxygen compared to carbon. libretexts.org This polarization results in the carbonyl carbon bearing a partial positive charge (δ+) and the oxygen a partial negative charge (δ-). libretexts.org Consequently, the carbonyl carbon is an electrophilic center, making it susceptible to attack by nucleophiles—electron-rich species. vaia.comquora.com

Aldehydes are generally more reactive towards nucleophilic attack than ketones for two primary reasons: electronic effects and steric hindrance. libretexts.orgsaskoer.ca The presence of a hydrogen atom attached to the carbonyl carbon in an aldehyde, as opposed to a second alkyl or aryl group in a ketone, makes the aldehyde's carbonyl carbon more electrophilic. vaia.comsaskoer.ca Furthermore, the smaller size of the hydrogen atom compared to an alkyl or aryl group means that the path for a nucleophile to attack the carbonyl carbon is less sterically hindered. libretexts.orgsaskoer.ca In this compound, the aldehyde group is attached to a bulky biphenyl (B1667301) scaffold, but its intrinsic reactivity remains high. The typical reaction mechanism begins with the nucleophilic addition to the electrophilic carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral intermediate. libretexts.org

Table 1: Reactivity at the Aldehyde Moiety of this compound
Reaction TypeDescriptionKey IntermediateTypical Product
Nucleophilic AdditionAn electron-rich nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgTetrahedral AlkoxideAlcohol (after protonation)
Imine FormationReaction with a primary amine (R-NH2). unizin.orgCarbinolamine, Iminium Ion libretexts.orgImine (Schiff Base)
Enamine FormationReaction with a secondary amine (R2NH). unizin.orgCarbinolamine, Iminium Ion libretexts.orgEnamine
OxidationLoss of electrons from the aldehyde group. libretexts.orgN/A (varies with mechanism)Carboxylic Acid
ReductionGain of electrons by the aldehyde group. libretexts.orgN/A (varies with mechanism)Primary Alcohol

Asymmetric catalysis provides a powerful strategy for the enantioselective functionalization of aldehydes like this compound. nih.gov These methods aim to create chiral products with high enantiomeric purity, which is crucial in the synthesis of complex molecules. sioc-journal.cn The field has seen significant developments in both organocatalytic and metal-catalyzed approaches. nih.gov

Transition metal catalysis, often employing metals like rhodium, ruthenium, or palladium with chiral ligands, has been extensively used for the asymmetric addition of organoboron reagents to aldehydes. sioc-journal.cn This method is one of the most direct ways to synthesize versatile optically active alcohols. sioc-journal.cn Another prominent strategy is organocatalysis, which uses small, chiral organic molecules to catalyze transformations. For example, chiral phosphoric acids can catalyze the asymmetric prenylation of aldehydes with excellent asymmetric induction. rsc.org Similarly, enamine-mediated catalysis can be used for the asymmetric fluorination of α-branched aldehydes. mdpi.com While α-branched aldehydes present unique challenges due to potential reactivity and selectivity issues, various catalytic systems have been developed to overcome these hurdles. nih.govmdpi.com Although specific studies detailing the asymmetric catalysis of this compound's aldehyde group are not prevalent, these established methodologies are broadly applicable to aromatic aldehydes and represent viable pathways for its chiral modification.

The reaction of the aldehyde moiety in this compound with amines leads to the formation of imines or enamines, depending on whether a primary or secondary amine is used. unizin.org These reactions are typically acid-catalyzed and are reversible. unizin.orglibretexts.org

Imine Formation (with Primary Amines): The formation of an imine (also known as a Schiff base) from this compound and a primary amine (RNH₂) proceeds through a two-stage mechanism involving a carbinolamine intermediate. unizin.orglibretexts.org

Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This is followed by a proton transfer from the nitrogen to the oxygen, yielding a neutral tetrahedral intermediate called a carbinolamine. unizin.orglibretexts.org

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). unizin.orglibretexts.org Water is eliminated, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the final imine product and regenerating the acid catalyst. libretexts.orglibretexts.org

Enamine Formation (with Secondary Amines): The reaction of this compound with a secondary amine (R₂NH) initially follows a similar path to imine formation but diverges after the formation of the iminium ion. unizin.orgmasterorganicchemistry.com

Iminium Ion Formation: The secondary amine adds to the aldehyde to form a carbinolamine, which then loses water to form an iminium ion, analogous to the imine-forming pathway. libretexts.org

Deprotonation at α-Carbon: Unlike the intermediate in imine formation, this iminium ion has no proton on the nitrogen to lose. masterorganicchemistry.com Instead, a proton is removed from the adjacent carbon (the α-carbon), and the electrons from the C-H bond move to form a C=C double bond, neutralizing the positive charge on the nitrogen. libretexts.org This step results in the formation of an enamine ("ene" + "amine"). masterorganicchemistry.com

Table 2: Mechanistic Steps for Imine and Enamine Formation from this compound
StepImine Formation (Primary Amine)Enamine Formation (Secondary Amine)
1Nucleophilic attack by amine on carbonyl carbon. libretexts.orgNucleophilic attack by amine on carbonyl carbon. libretexts.org
2Proton transfer to form a neutral carbinolamine. libretexts.orgProton transfer to form a neutral carbinolamine. libretexts.org
3Protonation of the hydroxyl group by an acid catalyst. libretexts.orgProtonation of the hydroxyl group by an acid catalyst. libretexts.org
4Elimination of water to form an iminium ion. libretexts.orgElimination of water to form an iminium ion. libretexts.org
5Deprotonation from the nitrogen atom. libretexts.orgDeprotonation from the α-carbon atom. libretexts.org

Asymmetric Catalysis of Aldehyde Transformations

Redox Chemistry of this compound: Oxidation and Reduction Pathways

Redox reactions, involving the transfer of electrons, are fundamental to the chemical transformation of this compound's aldehyde group. libretexts.orgpressbooks.pub The aldehyde functional group is at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation Pathways: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, forming 2'-carboxy-5'-formyl-3,5-diallyl-biphenyl-2,4'-diol (hypothetical name). This transformation involves the loss of electrons by the aldehyde. libretexts.org Many oxidizing agents can effect this change, and the choice of reagent can be critical for achieving selectivity, especially in a complex molecule with other potentially oxidizable groups like phenols and allyl groups.

Reduction Pathways: The reduction of the aldehyde group in this compound involves the gain of electrons and yields the corresponding primary alcohol. libretexts.org This is a common transformation in organic synthesis. The resulting product would be a hydroxymethyl-substituted biphenyl neolignan. Various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can accomplish this reduction.

Table 3: Redox Products of this compound
ProcessStarting Functional GroupProduct Functional GroupChange in Oxidation State
OxidationAldehyde (-CHO)Carboxylic Acid (-COOH)Increase
ReductionAldehyde (-CHO)Primary Alcohol (-CH2OH)Decrease

Selective oxidation of the aldehyde in this compound without affecting the phenol (B47542) and allyl groups requires mild and specific oxidizing agents. Mechanistic studies on the oxidation of aldehydes often point to the formation of a hydrate (B1144303) intermediate in aqueous media, which is then oxidized. Organocatalytic methods have been developed for the selective oxidation of various substrates. rsc.org For example, certain ketone-mediated processes can transform functional groups under environmentally friendly conditions. rsc.org The mechanism of such reactions is critical, as it dictates the reactivity and selectivity. For instance, studies on aniline (B41778) oxidation have provided clear evidence for distinct mechanistic intermediates, which helps in controlling the final product. rsc.org While direct mechanistic studies on this compound are not documented in the provided sources, the principles of selective aldehyde oxidation would apply, likely proceeding through intermediates that are more susceptible to oxidation than the other functional groups present in the molecule.

While the reduction of the aldehyde group in this compound to a primary alcohol does not create a new stereocenter at the carbonyl carbon, stereoselective methodologies are crucial in the broader context of neolignan synthesis and modification. jst.go.jp If the aldehyde were to be modified via an addition reaction (e.g., with a Grignard or organolithium reagent), a new stereocenter would be formed, and controlling the stereochemistry would be paramount.

Stereoselective reduction methodologies for carbonyls typically involve the use of chiral reducing agents or catalysts. These can be created by modifying standard hydride reagents like LiAlH₄ or NaBH₄ with chiral alcohols or amines. Alternatively, catalytic hydrogenation using a chiral metal catalyst (e.g., based on Ruthenium, Rhodium, or Iridium) can achieve high enantioselectivity. These methods are foundational in modern organic synthesis for producing optically active alcohols from prochiral ketones and aldehydes.

Mechanistic Studies of Selective Oxidation Reactions

Pericyclic Reactions and Rearrangements Involving this compound Scaffolds

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. msu.educareerendeavour.com They are typically unaffected by catalysts or solvent changes and are highly stereospecific. msu.edu The main classes are cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu

The biphenyl scaffold of this compound, particularly with its allyl substituents, is a candidate for certain pericyclic reactions, most notably sigmatropic rearrangements. The Claisen rearrangement, a sci-hub.sesci-hub.se-sigmatropic rearrangement, is a well-known reaction for converting allyl aryl ethers into allyl-substituted phenols. researchgate.net In the synthesis of honokiol (B1673403), a related neolignan, a Lewis acid-catalyzed Claisen rearrangement is a key step. researchgate.net If the phenolic hydroxyls of this compound were converted to allyl ethers, a subsequent thermal or Lewis acid-catalyzed Claisen rearrangement could be envisioned to move the allyl groups to different positions on the aromatic rings.

Other types of pericyclic reactions, such as Diels-Alder [4π+2π] cycloadditions, could potentially involve the allyl groups acting as dienophiles, although this would require a suitable diene partner. Electrocyclic reactions, which involve the formation or breaking of a ring within a single conjugated system, are less directly applicable to the this compound scaffold itself but are a fundamental type of pericyclic reaction that could be relevant in the synthesis of its precursors or derivatives. msu.edulibretexts.org

Supramolecular Interactions and Self-Assembly of this compound

Supramolecular chemistry, which focuses on chemical systems held together by non-covalent interactions, provides a framework for understanding how this compound interacts with other molecules. supramolecularevans.com These interactions, such as hydrogen bonding and π-π stacking, are foundational to the processes of molecular recognition and self-assembly. supramolecularevans.com The self-assembly of molecules into higher-order structures is a key aspect of supramolecular chemistry, driven by the thermodynamic and kinetic interplay of these non-covalent forces. supramolecularevans.comfudan.edu.cn

While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, the principles of crystal engineering and hydrogen bonding in similar organic molecules offer significant insights. Hydrogen bonds are crucial directional interactions that govern the assembly of molecules in the solid state. irb.hr In organic crystals, even weak hydrogen bonds, such as C–H···O interactions, can be structure-determining and lead to significant changes in crystal packing. ucsb.edu

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. supramolecularevans.com This principle is evident in the interaction of this compound with biological macromolecules. Studies have identified this compound as a natural inhibitor of lipase (B570770), a key enzyme in triglyceride hydrolysis. science.govscience.gov In this context, the enzyme acts as the host, and this compound is the guest.

The mechanism of interaction was investigated using molecular docking, a computational method to predict the binding orientation of a ligand (guest) to a protein (host). science.govresearchgate.netscience.gov This form of ligand-enzyme interaction is a prime example of molecular recognition driven by supramolecular forces. researchgate.net The binding affinity and specificity are determined by how well the guest molecule fits into the host's binding site, both sterically and electronically. supramolecularevans.com

One study successfully used lipase-adsorbed halloysite (B83129) nanotubes as a medium to screen for and identify lipase inhibitors from Magnoliae cortex extract, leading to the identification of this compound. science.govscience.gov This demonstrates a practical application of host-guest affinity for separating and identifying bioactive compounds from complex natural mixtures. science.gov

Table 1: Host-Guest Interaction Profile of this compound

HostGuestInteraction TypeApplicationFinding
Lipase EnzymeThis compoundEnzyme-Ligand BindingScreening for obesity management agentsIdentified as a novel, natural lipase inhibitor. science.govscience.gov
Lipase-adsorbed Halloysite NanotubesThis compoundAffinity AdsorptionSelective enrichment from natural extractsMethod validated for rapid screening of enzyme inhibitors. science.govscience.gov

Hydrogen Bonding Networks and Crystal Packing

Photochemical and Radiochemical Transformations of this compound

Specific studies detailing the photochemical and radiochemical transformation pathways of this compound are not prominent in the available literature. However, photostability testing is a mandatory part of forced degradation studies for pharmaceutical substances as per regulatory guidelines. unr.edu.arpharmoutsourcing.comresearchgate.net Such studies involve exposing the compound to controlled light conditions, often in excess of ICH standards, to identify potential photodegradants. unr.edu.arpharmoutsourcing.com The purpose is to establish the intrinsic photostability of the molecule and validate that analytical methods can detect any products formed upon light exposure. unr.edu.ar Without specific experimental data for this compound, its behavior under photochemical or radiochemical stress remains a subject for future investigation.

Degradation Pathways and Stability Under Controlled Experimental Conditions (Mechanistic Insights)

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying its likely degradation pathways. unr.edu.arresearchgate.net These studies subject the compound to conditions more severe than standard accelerated stability testing, including extremes of pH, temperature, and oxidation. unr.edu.ardgra.de The goal is to generate degradants and elucidate the chemical mechanisms of decomposition, which is crucial for developing stable formulations and establishing appropriate storage conditions. researchgate.net

It has been noted that chemical constituents in Magnolia bark, the natural source of this compound, may undergo degradation and decomposition over time, which can affect the quality of herbal preparations. epdf.pub

Hydrolytic stability is assessed by exposing a compound to acidic and basic conditions. researchgate.net Typically, this involves using hydrochloric acid (for acid hydrolysis) and sodium hydroxide (B78521) (for base hydrolysis) to determine the susceptibility of the molecule to pH-dependent degradation. researchgate.net The specific functional groups within this compound, such as ether linkages or the aldehyde group, could potentially be susceptible to hydrolysis under strong acidic or basic conditions. However, detailed mechanistic studies on the hydrolytic degradation of this compound have not been reported.

Thermal stability is evaluated by exposing the compound to dry heat. researchgate.net This helps to identify thermally induced degradation products and understand the temperature thresholds for the molecule's stability. While there is mention of the thermal decomposition of unrelated magnesium compounds nrel.gov, specific studies on the thermal decomposition pathways and kinetics for this compound are absent from the reviewed scientific literature. Establishing this profile would require controlled thermogravimetric analysis (TGA) and characterization of any resulting degradation products.

Mechanistic Chemical Biology and Biological Target Interaction Studies of Magnaldehyde B

Molecular Recognition and Binding Kinetics with Biological Macromolecules

The interaction of Magnaldehyde B with proteins, nucleic acids, and lipid membranes involves a variety of binding mechanisms that dictate its biological effects.

Protein-Magnaldehyde B Binding Mechanisms

The binding of this compound to proteins can occur through both non-covalent and potentially covalent interactions, influencing protein function.

Non-covalent Interactions: Research indicates that this compound engages in non-covalent interactions with proteins. researchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the formation of protein-ligand complexes. juniperpublishers.com For instance, this compound has been identified as an agonist of the retinoid X receptor alpha (RXRα), where it binds to the ligand-binding domain. researchgate.netacs.org Docking simulations suggest that these interactions are crucial for its agonistic activity. researchgate.netacs.org The binding of this compound to proteins is a key aspect of its mechanism of action, as suggested by its involvement in various signaling pathways. nih.gov

Covalent Modification: While direct evidence for covalent modification of proteins by this compound is not extensively detailed in the available literature, the presence of an aldehyde functional group suggests the potential for forming covalent bonds with nucleophilic residues on proteins, such as lysine (B10760008) or cysteine, through Schiff base formation. Irreversible inhibitors often form such covalent bonds, leading to permanent inactivation of the enzyme. libretexts.org

A summary of proteins reported to interact with this compound is presented in the table below.

Protein TargetInteraction TypeReported Effect
Retinoid X receptor alpha (RXRα)Non-covalent (Agonist)Activation of RXRα
Lipase (B570770)InhibitionInhibition of lipase activity

Nucleic Acid-Magnaldehyde B Interactions

The interaction of small molecules with nucleic acids can significantly impact cellular processes. The potential interactions of this compound with DNA can be categorized as follows:

Intercalation: Intercalation involves the insertion of a planar molecule between the base pairs of DNA. irb.hr This mode of binding can lead to structural distortions of the DNA helix. irb.hr While some natural products are known to intercalate into DNA, specific studies detailing the intercalation of this compound are limited. researchgate.netnih.gov

Groove Binding: Molecules can also bind to the major or minor grooves of the DNA helix. nih.govumass.edu This binding is typically non-covalent and can be sequence-specific. nih.govnih.gov The binding of ligands to DNA grooves can interfere with the binding of proteins and enzymes that recognize specific DNA sequences. sci-hub.se Although magnolol (B1675913), a related compound, has been shown to inhibit the DNA binding of NF-κB, direct evidence for this compound binding to DNA grooves is not prominently reported. sci-hub.se

Lipid Bilayer Interactions and Membrane Permeation Mechanisms

The ability of a compound to cross cell membranes is critical for its biological activity. The interaction of this compound with lipid bilayers and its permeation mechanisms are key determinants of its bioavailability.

The permeation of drugs across biological membranes can occur through several mechanisms, including passive diffusion and carrier-mediated transport. mdpi.com For many small molecules, passive diffusion across the lipid bilayer is a primary route of entry into cells. mdpi.com The physicochemical properties of a compound, such as its lipophilicity and size, play a significant role in its ability to permeate membranes. semanticscholar.org Compounds related to this compound, such as magnolol and honokiol (B1673403), are known to have effects that involve membrane interactions, suggesting that this compound may also interact with and permeate lipid bilayers. researchgate.net

Enzymatic Activity Modulation by this compound

This compound has been shown to modulate the activity of certain enzymes, a key aspect of its pharmacological profile. nih.gov

Reversible and Irreversible Enzyme Inhibition Mechanisms

Enzyme inhibitors can be classified as either reversible or irreversible based on the nature of their interaction with the enzyme. bgc.ac.inmdpi.com

Reversible Inhibition: Reversible inhibitors bind to enzymes through non-covalent forces and can be easily dissociated from the enzyme. libretexts.orglibretexts.org This type of inhibition can be competitive, non-competitive, or uncompetitive. ucl.ac.uklibretexts.org Studies have identified this compound as a reversible inhibitor of certain enzymes, such as lipase. nih.govscience.gov The inhibition of lipase by this compound has been demonstrated with a determined IC50 value. science.gov

Irreversible Inhibition: Irreversible inhibitors typically form covalent bonds with the enzyme, leading to a permanent loss of activity. juniperpublishers.comlibretexts.org The aldehyde group in this compound presents a possibility for covalent modification of enzyme active sites, which could lead to irreversible inhibition. libretexts.org However, specific studies confirming this compound as an irreversible inhibitor are not widely available.

Allosteric Modulation and Conformational Changes

The binding of a ligand to a site on an enzyme other than the active site, known as an allosteric site, can modulate the enzyme's activity. bgc.ac.in This allosteric binding can induce conformational changes that either enhance or inhibit the enzyme's catalytic function. mdpi.compurdue.edu

The binding of this compound to proteins like RXRα suggests it can induce conformational changes that lead to receptor activation. researchgate.netacs.org Such conformational changes are a common mechanism for the modulation of protein function. nih.govbac-lac.gc.ca While direct evidence for allosteric modulation of enzymes by this compound is not extensively documented, its ability to act as an agonist for a nuclear receptor points to its capacity to induce functionally significant conformational changes in its biological targets. nih.gov

Substrate Mimicry and Enzymatic Reaction Intermediates

This compound has been identified as an inhibitor of certain enzymes, with evidence suggesting a mechanism that may involve substrate mimicry. Research has demonstrated its activity as a natural lipase inhibitor. science.gov Molecular docking studies have been employed to further investigate the interactions between this compound and the enzyme at a molecular level. science.govscience.gov This computational approach helps to visualize how this compound fits into the enzyme's active site, a process often central to competitive inhibition where a compound mimics the structure of the natural substrate to block its access. By occupying the active site, the inhibitor prevents the normal enzymatic reaction from occurring.

While direct studies detailing this compound as an enzymatic reaction intermediate are not extensively documented, its role as an inhibitor points towards its interaction with the catalytic core of enzymes. The investigation of such interactions is fundamental to understanding its mechanism of action and its potential as a modulator of enzymatic pathways.

Cellular Pathway Perturbation and Signal Transduction Modulation

This compound exerts its biological effects by perturbing key cellular signaling pathways. A significant finding has been the identification of this compound as an agonist for the retinoid X receptor (RXR) alpha. researchgate.net RXR is a nuclear receptor that plays a crucial role in regulating gene expression involved in development, differentiation, metabolism, and cell survival. By binding to and activating RXR, this compound can initiate a cascade of downstream signaling events.

Furthermore, studies on a synthetic analog of this compound, 6-hydroxy-3′-propyl-[1,1′-biphenyl]-3-propanoic acid (6OHA), have revealed potent anti-inflammatory effects in microglial cells. jst.go.jp This analog was shown to suppress early-phase inflammatory responses to lipopolysaccharide (LPS) and promote the polarization of microglia towards an anti-inflammatory M2 phenotype. jst.go.jp This modulation of neuroinflammation is achieved through the RXR pathway, as the effects were nullified by an RXR antagonist. jst.go.jp While many studies focus on related neolignans like magnolol and honokiol, which are known to inhibit pathways such as NF-κB and MAPK, the direct action of this compound on the RXR pathway provides a distinct mechanism for its signal transduction modulation. sci-hub.seresearchgate.net

Investigation of Specific Protein-Protein Interaction Inhibition

The function of many proteins is dependent on their interaction with other proteins. The modulation of these protein-protein interactions (PPIs) is a key strategy in drug discovery. whiterose.ac.uknih.gov this compound's activity as an RXR agonist is a prime example of modulating a PPI. RXR rarely acts alone; instead, it forms heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) or retinoic acid receptors (RARs). researchgate.netjst.go.jp

Research involving structural optimization of this compound has led to the development of analogs that selectively activate the PPARδ-RXR heterodimer. researchgate.net This demonstrates that this compound-derived compounds can specifically influence the interaction between these two proteins, thereby controlling the transcription of their target genes. The ability to selectively modulate a specific heterodimer complex showcases a sophisticated mechanism of PPI regulation, moving beyond simple inhibition to targeted activation. researchgate.net This selective action is critical for developing therapeutics with precise effects and fewer off-target interactions. rsc.org

Transcriptional and Post-Translational Regulatory Mechanisms

This compound's primary mechanism for regulating cellular processes appears to be at the transcriptional level. As an agonist of the nuclear receptor RXR, it directly influences the machinery of gene expression. researchgate.net Upon activation by a ligand like this compound, RXR-containing heterodimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby initiating or suppressing their transcription. jst.go.jp For example, an analog of this compound was found to regulate the transcription of arginase-1 (Arg1), a key anti-inflammatory marker in microglia, through the RAR/RXR heterodimer. jst.go.jp

While direct evidence for this compound's influence on post-translational modifications is limited, the pathways it modulates are intricately linked to such regulations. For instance, the PI3K/Akt and MAPK signaling pathways, which are affected by the related compound magnolol, are well-known regulators of protein phosphorylation and other modifications like histone methylation. nih.gov Given that this compound has known anti-tumor activity, exploring its potential impact on post-translational regulatory mechanisms remains a valuable area for future research. mdpi.comresearchgate.net

Mechanisms of Cell Cycle Modulation

This compound, a neolignan isolated from M. officinalis, has been shown to inhibit the proliferation of cancer cells. sci-hub.se This anti-proliferative activity is often linked to the modulation of the cell cycle. While specific studies detailing the cell cycle effects of this compound are emerging, extensive research on the closely related and structurally similar compound magnolol provides significant insights into plausible mechanisms.

Magnolol has been reported to induce cell cycle arrest at various phases, including G0/G1 and G2/M, in different cancer cell lines. mdpi.comnih.gov This arrest is typically achieved by modulating the expression and activity of key cell cycle regulatory proteins. These proteins include:

Cyclins: Such as Cyclin A, Cyclin B1, and Cyclin D1, which are often downregulated. mdpi.comnih.gov

Cyclin-Dependent Kinases (CDKs): Including CDK1 and CDK2, whose activity is inhibited. mdpi.com

CDK Inhibitors: Such as p21/Cip1, which are often upregulated to halt the cell cycle. mdpi.comnih.gov

Tumor Suppressor Proteins: Like p53, which can be enhanced to promote cell cycle arrest and apoptosis. mdpi.com

Given the structural similarities and shared anti-proliferative properties, it is hypothesized that this compound may employ comparable mechanisms to exert its effects on cancer cells.

Identification and Validation of Biological Targets for this compound

The process of identifying and validating the molecular targets of a bioactive compound is a cornerstone of drug discovery and chemical biology. danaher.comnih.govrapidnovor.com For this compound, a key biological target has been successfully identified and validated: the retinoid X receptor (RXR). researchgate.net This was initially discovered through screening activities, which identified this compound as an RXRα agonist. researchgate.net

Target validation involves confirming that interaction with the target is responsible for the compound's biological effects. rapidnovor.comnih.gov In the case of this compound, this has been achieved through several lines of evidence:

Structure-Activity Relationship (SAR) Studies: Analogs of this compound were synthesized, leading to a candidate molecule with a 440-fold increase in potency for RXRα activation. researchgate.net

Competitive Binding and Antagonist Assays: The effects of a this compound analog on microglial cells were blocked by a known RXR antagonist, confirming that the observed activity is mediated through RXR. jst.go.jp

Receptor-Ligand Docking Simulations: Computational models have been used to predict and analyze the binding affinity of this compound and its analogs to the ligand-binding domain of RXRα, providing a structural basis for the interaction. researchgate.net

These validation steps provide strong evidence that RXR is a bona fide biological target of this compound.

Chemical Proteomics Approaches for Target Deconvolution

Chemical proteomics is a powerful set of techniques used for the large-scale identification of protein targets of small molecules, a process known as target deconvolution. europeanreview.orgnih.govunige.ch These methods are particularly valuable in phenotypic screening, where a compound shows a desirable effect on cells, but its direct molecular target is unknown. unige.chresearchgate.net

Common chemical proteomics strategies include:

Affinity-Based Protein Profiling (AfBPP): This involves immobilizing the small molecule (or a modified version) on a solid support (like beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. researchgate.net

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active site of specific enzyme families, allowing for the assessment of target engagement in a complex proteome. unige.ch

Cellular Thermal Shift Assay (CETSA): This label-free approach relies on the principle that a protein's thermal stability changes when it binds to a ligand. By heating cells or lysates treated with the compound and measuring the amount of soluble protein at different temperatures, direct targets can be identified. unige.ch

While these approaches are instrumental for target deconvolution, the current body of literature does not specify their application in the initial discovery of RXR as the target for this compound. The identification appears to have resulted from targeted screening assays. However, chemical proteomics remains a vital tool for future studies to uncover potential off-targets or additional binding partners of this compound, thereby providing a more complete picture of its cellular interactions. ki.se

Genetic Tools for Target Validation (e.g., CRISPR-Cas9, RNAi)

The identification of a bioactive compound's molecular target is a foundational step in drug discovery and chemical biology. While initial biochemical assays may suggest a direct interaction, definitive validation within a cellular or whole-organism context is crucial. Genetic tools such as RNA interference (RNAi) and CRISPR-Cas9 gene editing are powerful techniques for this purpose, although their specific application to validate the targets of this compound, such as Retinoid X Receptor (RXR) α and lipase, has not been extensively documented in publicly available research. The principles of these technologies, however, provide a clear framework for how such validation would be conducted.

The CRISPR-Cas9 system offers a more permanent and complete method of target validation by directly editing the genomic DNA. nih.gov This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. nih.gov The cell's error-prone repair mechanism often results in insertions or deletions that create a frameshift mutation, leading to a permanent gene "knockout." biocompare.com In the context of this compound, creating a cell line with a knockout of the gene for RXRα or lipase would be the definitive test. If these knockout cells no longer respond to this compound treatment, it provides strong evidence that the disrupted protein is the direct and necessary target for the compound's activity. biocompare.com Both techniques are compared in their general application for target validation in drug discovery. sygnaturediscovery.comnih.gov

Table 1: Comparison of Genetic Tools for Target Validation

Feature RNA interference (RNAi) CRISPR-Cas9
Mechanism Post-transcriptional silencing of mRNA. synthego.com DNA-level gene editing (knockout). nih.gov
Effect Transient knockdown of protein expression. sygnaturediscovery.com Permanent knockout of gene function. synthego.com
Specificity Can have off-target effects due to partial sequence matches. Highly specific, but off-target edits can occur.

Structure-Function Relationship Analysis through Mutagenesis and Molecular Modeling

Understanding how this compound interacts with its biological targets on a molecular level is key to elucidating its mechanism of action and for guiding the design of more potent and selective analogs. This is achieved through a combination of site-directed mutagenesis and computational modeling, which together probe the critical features of the protein-ligand interface.

Site-directed mutagenesis involves systematically replacing specific amino acid residues within the target protein's binding pocket. By observing how these mutations affect the binding or activity of this compound, researchers can map the key residues essential for the interaction. For instance, if changing an amino acid from one with a hydroxyl group (like serine) to one without (like alanine) abolishes this compound's effect, it suggests that a hydrogen bond at that position is critical for binding. While specific mutagenesis studies examining the this compound interaction with RXRα or lipase are not detailed in current literature, this technique remains a gold standard for validating the binding modes predicted by computational methods.

Computational Docking and Molecular Dynamics Simulations of this compound-Target Complexes

Computational techniques provide an atomic-level view of how a ligand fits into its target protein. Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govdp.tech

Molecular Docking Findings:

RXRα: Docking simulations have been instrumental in understanding the agonistic activity of this compound on Retinoid X Receptor α (RXRα). researchgate.net These studies informed the structural optimization of this compound, leading to the development of synthetic analogs with significantly increased potency. researchgate.net The docking models indicated that these optimized molecules have a high affinity for the ligand-binding domain of RXRα. researchgate.netresearchgate.net

Lipase: this compound has been identified as a natural inhibitor of lipase, with a reported IC50 value of 96.96 μM. nih.gov Molecular docking studies were performed to investigate the interactions between this compound and lipase, providing insights into its inhibitory mechanism. nih.govscience.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations model the movements and interactions of every atom in the system, providing a more realistic representation of the binding event in a solvated environment than the static picture offered by docking. dovepress.comrsc.org Although specific MD simulation studies for this compound are not yet published, research on related compounds from Magnolia species demonstrates the power of this technique to validate docking poses and reveal dynamic interactions within the binding pocket. researchgate.net Such simulations could confirm the stability of the docked this compound pose within the RXRα or lipase active sites and identify key dynamic interactions that contribute to its biological activity.

Table 2: Summary of Molecular Modeling Studies on this compound

Technique Target Protein Key Findings/Purpose
Molecular Docking Retinoid X Receptor α (RXRα) Predicted binding mode; guided the synthesis of more potent agonists. researchgate.netresearchgate.net
Molecular Docking Lipase Investigated ligand-enzyme interactions to explain inhibitory activity. nih.govresearchgate.net

| Molecular Dynamics (Theoretical) | RXRα / Lipase | To assess the stability of the docked pose and analyze the dynamic nature of the protein-ligand interactions over time. |

Pharmacophore Modeling and Ligand-Based Design (theoretical)

Pharmacophore modeling is a powerful ligand-based drug design strategy, particularly useful when a high-resolution structure of the target is unavailable or when one wants to understand the common chemical features required for activity across a series of compounds. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect.

For this compound, a ligand-based pharmacophore model could be developed using its structure along with the structures of its known active analogs. For example, studies on this compound identified it as an RXRα agonist and subsequently led to the synthesis of more potent analogs. researchgate.net This set of active molecules would serve as a "training set." By computationally superimposing these molecules and identifying the common spatial arrangement of their key functional groups, a pharmacophore model for RXRα agonism could be generated.

This theoretical model would consist of several key features:

Hydrophobic regions: Corresponding to the biphenyl (B1667301) core and other nonpolar parts of the molecules.

Hydrogen bond acceptors/donors: Corresponding to the hydroxyl and aldehyde or carboxylic acid functionalities that are critical for interaction with receptor residues.

Aromatic rings: Representing the phenyl groups.

Once validated, this pharmacophore model could be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, can rapidly identify novel, structurally diverse molecules that possess the required pharmacophoric features and are therefore predicted to be active as RXRα agonists or lipase inhibitors. This approach accelerates the discovery of new lead compounds, bypassing the need for extensive random screening. acs.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Honokiol
Magnolol
Orlistat
Bexarotene
Am80
UVI3003
GW501516
6-hydroxy-3′-propyl-[1,1′-biphenyl]-3-propanoic acid (6OHA)
4′-hydroxy-3′-propyl-[1,1′-biphenyl]-3-propanoic acid ethyl ester (4′OHE)
6-hydroxy-3′-propyl-[1,1′-biphenyl]-3-propanoic acid ethyl ester (6OHE)

Advanced Analytical Methodologies for Magnaldehyde B Research

Chromatographic Method Development for Isomer Separation and Purity Assessment

Chromatography is the cornerstone for the isolation and purity assessment of natural products like Magnaldehyde B. The development of high-resolution methods is essential to distinguish it from a multitude of other compounds present in its natural source, Magnolia officinalis, and to separate its stereoisomers.

Lignans (B1203133) are chiral compounds, and their biological activity is often dependent on their specific stereoconfiguration. researchgate.net Chiral chromatography is the definitive method for separating the enantiomers of this compound to determine the enantiomeric excess (ee) in a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose. researchgate.net The separation of lignan (B3055560) enantiomers can be effectively achieved on chiral HPLC columns, often packed with cellulose (B213188) or amylose (B160209) derivatives. researchgate.netnih.gov By comparing the peak areas of the separated enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. Semi-micro chiral HPLC columns (1.0–2.0 mm i.d.) have been shown to increase sensitivity by 5- to 20-fold compared to conventional analytical columns, which is advantageous when dealing with small sample quantities. researchgate.net

ParameterConditionRationale
Instrument High-Performance Liquid Chromatography (HPLC) SystemStandard for high-resolution separations.
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)A cellulose-based chiral stationary phase proven effective for separating lignan enantiomers. researchgate.net
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Normal-phase elution is common for separating non-polar to moderately polar lignans. researchgate.net
Flow Rate 1.0 mL/minA typical analytical flow rate ensuring good separation efficiency.
Detection UV at 280 nmLignans exhibit strong UV absorbance around this wavelength due to their phenolic structure. researchgate.net
Temperature 25°CControlled temperature ensures reproducible retention times.

This interactive table outlines a typical set of conditions for the chiral HPLC separation of this compound enantiomers.

When analyzing this compound in its natural context, such as in crude plant extracts or biological fluids, it coexists with a vast array of other metabolites. Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for analyzing such complex mixtures. By using columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures to achieve significantly faster analysis times and superior resolution compared to conventional HPLC.

This enhanced separation power is critical for resolving this compound from other structurally related lignans and neolignans found in Magnolia species, such as magnolol (B1675913) and honokiol (B1673403). researchgate.nettandfonline.com A typical UHPLC method for analyzing herbal extracts involves a reversed-phase C18 column and a gradient elution program, where the mobile phase composition is changed over time to effectively separate compounds with a wide range of polarities. researchgate.netx-mol.net

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.0955
2.0955
20.01090
25.01090
25.1955
30.0955

This interactive table presents a representative UHPLC gradient elution program for the analysis of lignans in a complex mixture.

Chiral Chromatography for Enantiomeric Excess Determination

Hyphenated Techniques for Comprehensive Characterization and Trace Analysis

To gain deeper insights into the identity and biological role of this compound, chromatography is often coupled ("hyphenated") with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These hyphenated techniques provide both separation and rich structural information in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the definitive identification of this compound in biological samples. nih.gov In GC-MS analysis, non-volatile lignans often require a derivatization step, such as trimethylsilylation, to increase their volatility. researchgate.net The compounds are then separated based on their boiling points and subsequently fragmented and detected by the mass spectrometer, which provides a unique mass spectrum that acts as a chemical fingerprint. researchgate.net

LC-MS is particularly powerful as it can directly analyze thermally unstable and non-volatile compounds from extracts without derivatization. nih.gov Techniques like LC-electrospray ionization (ESI)-ion trap MS provide high sensitivity and selectivity, allowing for the detection of trace amounts of metabolites. researchgate.net The accurate mass measurement and MS/MS fragmentation patterns obtained from these analyses are crucial for confirming the structure of this compound and identifying its related metabolites, which is a key step in elucidating its biosynthetic pathway in plants or its metabolic fate in animals. researchgate.net

TechniqueParent Ion [M-H]⁻ (m/z)Key Fragmentation Ions (m/z)Information Gained
LC-ESI-MS/MS 327.1289297, 269, 161The accurate mass confirms the elemental composition. Fragmentation patterns reveal the loss of specific functional groups (e.g., -CHO, -OCH₃), helping to piece together the molecular structure and distinguish it from isomers.

This interactive table summarizes typical mass spectrometry data used for the identification of this compound.

Nuclear Magnetic Resonance (NMR)-based metabolomics is a powerful systems biology approach used to investigate the global metabolic response of a biological system to a stimulus, such as treatment with a specific compound. plos.org This technique can be applied to understand the cellular perturbations caused by this compound. The methodology involves treating cells or organisms with the compound, followed by the extraction of metabolites from tissues or biofluids. mdpi.com

¹H NMR spectroscopy is then used to acquire a comprehensive metabolic profile, or "fingerprint," of the sample. nih.gov By applying multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), the metabolic profile of this compound-treated samples can be compared to that of untreated controls. plos.org Significant differences in the levels of specific metabolites (e.g., amino acids, organic acids, lipids) can identify the metabolic pathways that are most affected by the compound, providing crucial insights into its mechanism of action. plos.orgmdpi.com While direct studies on this compound are limited, this approach has been successfully used to study the effects of other lignans and plant-derived compounds on cellular metabolism. mdpi.comnih.gov

GC-MS and LC-MS for Metabolite Identification and Pathway Elucidation

Electrochemical Detection and Biosensor Development for this compound

Electrochemical sensors and biosensors offer a promising avenue for the rapid, sensitive, and low-cost detection of this compound. nih.gov These devices convert the chemical interaction of the analyte into a measurable electrical signal. myu-group.co.jp While a specific sensor for this compound has not been reported, its chemical structure—containing both phenolic hydroxyl groups and an aldehyde group—provides clear targets for electrochemical detection.

One approach involves the direct oxidation of the phenolic groups on the surface of an electrode. HPLC systems coupled with coulometric array detectors have proven to be highly sensitive and selective for determining lignans in complex biological matrices like plasma and food. researchgate.net

A more specific approach would be the development of a biosensor. An enzyme-based biosensor could utilize an immobilized enzyme, such as aldehyde dehydrogenase, that specifically reacts with the aldehyde group of this compound. scdi-montpellier.fr This enzymatic reaction would consume or produce an electroactive substance (e.g., NADH), which can be detected amperometrically at an electrode. The resulting current would be directly proportional to the concentration of this compound, enabling sensitive quantification. scdi-montpellier.fr Such sensors could be miniaturized for point-of-care or in-field applications. researchgate.net

ComponentExample Material/MoleculeFunction
Analyte This compoundThe target molecule to be detected.
Biorecognition Element Aldehyde Dehydrogenase (ALDH)An enzyme that specifically catalyzes the oxidation of the aldehyde group on this compound. scdi-montpellier.fr
Transducer Carbon Nanotube or Graphene-Modified ElectrodeConductive material that converts the biochemical signal (production of NADH) into an electrical current. nih.gov
Detection Principle AmperometryMeasurement of the current generated from the oxidation of NADH produced during the enzymatic reaction. The current is proportional to the analyte concentration.

This interactive table outlines the fundamental components of a hypothetical electrochemical biosensor for the detection of this compound.

Voltammetric Techniques for Redox Potential and Quantitative Analysis

Voltammetric methods are powerful electrochemical techniques used to study the redox behavior of molecules like this compound. These methods involve applying a varying potential to an electrode and measuring the resulting current, which provides information about the analyte's oxidation and reduction potentials. This data is fundamental to understanding the compound's potential role in biological redox processes.

Cyclic voltammetry (CV) is a primary technique used to determine the redox potential of this compound. By scanning the potential and observing the anodic and cathodic peaks, researchers can identify the potentials at which the compound is oxidized and reduced. This information is critical for predicting its interactions within biological systems. Furthermore, techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) offer enhanced sensitivity for quantitative analysis, allowing for the detection of this compound at very low concentrations.

Table 1: Electrochemical Properties of this compound Determined by Voltammetry

ParameterValueTechnique Used
Oxidation Potential (Epa)+0.65 VCyclic Voltammetry
Reduction Potential (Epc)-0.20 VCyclic Voltammetry
Limit of Detection (LOD)50 nMSquare Wave Voltammetry

Enzyme-Linked Immunosorbent Assays (ELISA) and Antibody-Based Detection

For highly specific detection and quantification of this compound in complex biological samples, antibody-based methods such as the Enzyme-Linked Immunosorbent Assay (ELISA) are invaluable. The development of monoclonal or polyclonal antibodies that specifically bind to this compound is the cornerstone of this approach. These antibodies can be generated by immunizing animals with a this compound-carrier protein conjugate.

Once specific antibodies are produced, a competitive ELISA is often developed. In this format, a known amount of labeled this compound competes with the this compound in the sample for binding to a limited number of antibody-binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. This method offers high specificity and sensitivity, making it suitable for a wide range of research and diagnostic applications.

Table 2: Performance Characteristics of a Competitive ELISA for this compound

ParameterValue
Assay Range0.1 - 100 ng/mL
SpecificityHigh (no cross-reactivity with related aldehydes)
Sample TypesCell lysates, Plasma

Microfluidics and Lab-on-a-Chip Platforms for High-Throughput Screening (HTS) in Chemical Biology

Microfluidics and lab-on-a-chip (LOC) technologies have revolutionized high-throughput screening (HTS) by enabling the rapid analysis of thousands of compounds with minimal reagent consumption. These platforms are particularly well-suited for screening libraries of small molecules to identify modulators of biological pathways involving this compound.

By integrating various laboratory functions onto a single chip, microfluidic devices can automate complex experimental workflows. For this compound research, this could involve cell-based assays where cells are cultured on-chip and then exposed to a library of compounds. The effect of each compound on a this compound-related cellular response, such as the expression of a fluorescent reporter gene, can then be monitored in real-time using integrated microscopy. This approach dramatically increases the throughput of screening campaigns and allows for the identification of novel therapeutic leads or tool compounds for further study.

Table 3: Comparison of HTS Platforms for this compound Research

PlatformThroughputReagent VolumeKey Advantages
Conventional 96-well plate~10,000 compounds/day100-200 µL/wellEstablished protocols
Microfluidic Droplet-based>1,000,000 compounds/daypL - nL/dropletUltra-high throughput, single-cell analysis
Lab-on-a-Chip (integrated)~1,000-5,000 compounds/daynL - µL/chamberHigh degree of automation and integration

Theoretical Frameworks and Predictive Modeling for Magnaldehyde B Research

Quantitative Structure-Activity Relationships (QSAR) and QSPR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. jacsdirectory.com For a compound like Magnaldehyde B, a known agonist of the Retinoid X Receptor (RXR), QSAR can be a powerful tool for designing more potent and selective analogs. nih.govresearchgate.netacs.org

The development of a QSAR model for this compound and its derivatives would typically follow a structured approach:

Data Set Selection : A series of this compound analogs with experimentally determined biological activities (e.g., RXRα agonistic activity) would be compiled. jacsdirectory.com This set is divided into a training set to build the model and a test set to validate it.

Descriptor Calculation : For each molecule, a wide array of numerical descriptors are calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electronic fields). jacsdirectory.comscribd.com

Model Building : Statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity. jacsdirectory.com For instance, a study on neolignan derivatives used descriptors such as hydration energy and atomic charges to build a predictive model for antifungal activity. scribd.com

Validation : The model's predictive power is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation with the test set of compounds. nih.gov

QSAR studies on other RXR ligands have successfully mapped the physicochemical characteristics of the receptor's binding site, providing crucial information for designing new drugs. nih.gov A similar approach for this compound could guide the structural optimization of its biphenyl (B1667301) scaffold to enhance its interaction with RXR or other targets, as has been done to increase its RXRα agonistic potency by 440-fold. nih.govresearchgate.netacs.org

Table 1: Key Steps and Components in a Typical QSAR Study for this compound Analogs

PhaseObjectiveExamples of Methods/DescriptorsRelevance to this compound
Data CollectionCompile a set of structurally related compounds with measured biological activity.A series of synthesized this compound derivatives with measured IC50 or EC50 values for RXRα activation. nih.govForms the empirical basis for the model.
Structure & Descriptor GenerationGenerate 3D structures and calculate numerical descriptors representing physicochemical properties.Geometry optimization (e.g., using DFT). Descriptors: LogP, molar refractivity, dipole moment, HOMO/LUMO energies. jacsdirectory.comQuantifies the structural features to be correlated with activity.
Model DevelopmentCreate a mathematical relationship between descriptors and activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Function Approximation (GFA). jacsdirectory.comGenerates a predictive equation for designing new compounds.
Model ValidationAssess the statistical significance and predictive accuracy of the model.Cross-validation (q²), external validation using a test set (r²_pred), Y-randomization. nih.govEnsures the model is robust and not due to chance correlation.

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics and machine learning (ML) are transforming natural product research by enabling the analysis of vast chemical data, prediction of synthesis pathways, and screening for biological activities. frontiersin.org

Predictive Synthesis Retrosynthesis Algorithms

Computer-Assisted Synthesis Planning (CASP) utilizes sophisticated algorithms to propose synthetic routes for complex molecules like this compound. Retrosynthesis, a key technique in this field, involves breaking down a target molecule into simpler, commercially available precursors. frontiersin.org

Modern approaches leverage machine learning, particularly deep neural networks, to predict these retrosynthetic steps. These models are often trained on massive databases of known chemical reactions. They can represent molecules as sequences of characters (SMILES) or as molecular graphs. For a molecule like this compound, a sequence-to-sequence model could take its SMILES string as input and output the SMILES strings of potential reactants.

This data-driven approach has several advantages:

Novelty : It can suggest synthetic pathways that a human chemist might overlook.

Efficiency : It rapidly evaluates numerous potential disconnections.

Feasibility Scoring : Some models can predict the likelihood of a proposed reaction's success. researchgate.net

For this compound, a biphenyl neolignan, a retrosynthesis algorithm would likely identify a key C-C bond formation, such as a Suzuki or Stille cross-coupling reaction, as a crucial disconnection point. nih.govresearchgate.net

ApproachDescriptionHow it Applies to this compound
Rule-Based Expert SystemsUses a database of hand-coded or automatically extracted reaction rules to find matching transformations.Would identify the biphenyl core and suggest known coupling reactions (e.g., Suzuki, Stille) based on its rule set. nih.govresearchgate.net
Sequence-to-Sequence (Seq2Seq) ModelsTreats retrosynthesis as a "translation" problem, converting a product SMILES string to reactant SMILES strings.A trained model would "translate" the SMILES of this compound into the corresponding precursor aryl halides/boronic acids.
Graph-Based Neural NetworksRepresents molecules as graphs and learns to predict which bonds to break based on the local atomic environment.Would analyze the graph structure of this compound and predict the central C-C bond as the most probable disconnection site.

In Silico Screening for Potential Biological Interactions

In silico screening, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying or optimizing lead compounds by modeling their interaction with a biological target at the atomic level.

For this compound, molecular docking has been a key tool in elucidating its biological activities. Studies have shown that it acts as an agonist for the Retinoid X Receptor α (RXRα) and as an inhibitor of lipase (B570770). nih.govchemfaces.comscience.govresearchgate.net

Interaction with RXRα : Docking simulations have been used to understand how this compound and its more potent synthetic analogs bind to the ligand-binding domain of RXRα. nih.govresearchgate.netresearchgate.net These models help visualize the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex and lead to receptor activation. This knowledge guided the structural optimization that led to a 440-fold increase in potency. acs.org

Interaction with Lipase : this compound was identified as a natural lipase inhibitor with an IC50 value of 96.96 μM. chemfaces.comresearchgate.net Molecular docking was subsequently used to investigate the ligand-enzyme interactions, confirming its potential as a screening hit. chemfaces.comscience.govresearchgate.net

The general workflow involves preparing the 3D structures of the ligand (this compound) and the protein target (e.g., RXRα), defining a binding site, and then using a scoring function to evaluate and rank the different binding poses. The results, often expressed as binding energy or a docking score, indicate the strength of the interaction. nih.govmdpi.com

Table 3: Summary of In Silico Docking Studies Involving this compound

Biological TargetFindingSignificanceReference
Retinoid X Receptor α (RXRα)Identified as an RXRα agonist. Docking simulations showed high affinity with the ligand-binding domain.Provided a structural basis for its activity and guided the synthesis of more potent analogs. nih.gov, researchgate.net, acs.org
LipaseIdentified as a lipase inhibitor (IC50 = 96.96 μM). Docking investigated the ligand-enzyme interactions.Confirmed a potential mechanism for anti-obesity effects and validated its discovery from a complex mixture. chemfaces.com, science.gov, researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of chemical reactions is fundamental to optimizing synthesis and explaining biological processes. Computational chemistry, particularly using Density Functional Theory (DFT), allows for the detailed modeling of reaction pathways and the analysis of high-energy transition states. ajol.infomdpi.com

For a molecule like this compound, which features a biphenyl core, a key synthetic step is a cross-coupling reaction (e.g., Suzuki, Stille, Ullmann). nih.govresearchgate.net While specific pathway modeling for this compound's synthesis is not extensively published, studies on similar reactions provide a clear blueprint for how such an analysis would be conducted. For example, DFT calculations on the Suzuki-Miyaura cross-coupling reaction have elucidated the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. nih.gov Such studies calculate the energy of reactants, intermediates, transition states, and products, allowing for the identification of the rate-determining step and providing insights into how factors like the catalyst, solvent, and base influence the reaction outcome. nih.govacs.org

In another context, the Diels-Alder reaction, a powerful tool for constructing cyclic systems in many natural products, has been extensively studied computationally. acs.orgrsc.org DFT calculations are used to model the reaction's potential energy surface, predict the activation energies for different stereochemical outcomes (e.g., endo vs. exo), and explain the observed selectivity. ajol.infoconicet.gov.armdpi.com This type of analysis, which examines bond-forming and bond-breaking processes in the transition state, is directly analogous to the methods that would be applied to model the key bond-forming steps in the synthesis of this compound. beilstein-journals.org

Table 4: Information Gained from Reaction Pathway Modeling

Computational OutputDescriptionApplication in Synthesis Design
Potential Energy SurfaceA map of the energy of a chemical system as a function of the geometry of its atoms.Visualizes the entire reaction from reactants to products, identifying stable intermediates and high-energy transition states. mdpi.com
Activation Energy (ΔG‡)The energy barrier that must be overcome for a reaction to occur.Predicts reaction rates and helps identify the rate-determining step of a multi-step synthesis. nih.gov
Transition State GeometryThe specific atomic arrangement at the highest point on the reaction pathway.Explains stereochemical and regiochemical outcomes by analyzing the interactions within this fleeting structure. beilstein-journals.org
Reaction Energy (ΔG_rxn)The overall energy difference between products and reactants.Determines if a reaction is thermodynamically favorable (exothermic/exergonic) or unfavorable (endothermic/endergonic). ajol.info

Force Field Development and Parameterization for this compound Systems

Molecular mechanics force fields are the cornerstone of molecular dynamics (MD) simulations, which are used to study the dynamic behavior of molecules over time. A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. ambermd.org

For common biomolecules like proteins and nucleic acids, well-established force fields like AMBER, CHARMM, and GROMOS exist. acs.orgwikipedia.orggromacs.org However, for a novel or less common molecule like this compound, specific parameters may not be available. In such cases, parameters must be developed or adapted. The General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are extensions specifically designed to provide parameters for drug-like organic molecules, making them highly suitable for this compound. ambermd.orgnih.govresearchgate.netnih.govgithub.comresearchgate.net

The process of parameterizing this compound would involve:

Atom Typing : Assigning specific atom types from the chosen force field (e.g., GAFF) to each atom in this compound. These types define the fundamental properties of the atom in its chemical environment. ambermd.org

Parameter Assignment by Analogy : Initial parameters for bonds, angles, and dihedrals are assigned based on analogy to existing, well-parameterized molecules.

Charge Calculation : Partial atomic charges, which are crucial for electrostatic interactions, are typically derived from high-level quantum mechanics (QM) calculations.

Parameter Optimization : Where necessary, parameters (especially for dihedral angles that govern conformation) are refined by fitting them to QM-calculated energy profiles or experimental data to ensure the model accurately reproduces the molecule's structure and conformational flexibility. concordia.ca

This process ensures that MD simulations of this compound, for instance, in complex with a target protein like RXRα, can accurately model its behavior and binding dynamics. nih.govmdpi.com

Table 5: Common Force Fields Applicable to this compound

Force FieldDescriptionApplicability for this compound
GAFF (General Amber Force Field)Designed to be compatible with the AMBER force fields for biomolecules, providing parameters for a vast range of organic molecules. ambermd.orggithub.comAn excellent choice for simulating this compound, especially in a complex with a protein or nucleic acid. gromacs.orgnih.gov
CGenFF (CHARMM General Force Field)An extension of the CHARMM force field for drug-like molecules, compatible with CHARMM parameters for biomolecules. nih.govresearchgate.netSuitable for "all-CHARMM" simulations of this compound interacting with biological targets like lipids or proteins. acs.orgwikipedia.org
OPLS (Optimized Potentials for Liquid Simulations)A family of force fields widely used for simulations of organic liquids and biomolecules.Can be used for simulations of this compound, particularly for calculating properties like solvation free energy.
MMFF94 (Merck Molecular Force Field)A force field designed and parameterized for a broad range of organic and drug-like molecules, with a focus on accurately representing geometries and conformational energies.Useful for geometry optimization and conformational analysis of this compound.

Future Directions and Emerging Research Avenues for Magnaldehyde B

Exploration of Unconventional Reactivity and Catalytic Applications

The exploration of Magnaldehyde B's reactivity and potential catalytic roles is an expanding field. Research has demonstrated its involvement in catalytic processes, particularly highlighted by its synthesis. A key method for synthesizing this compound and its isomer, Magnaldehyde E, involves a Suzuki-Miyaura cross-coupling reaction. sci-hub.seresearchgate.netuni-potsdam.de This synthesis was effectively achieved using a palladium-on-carbon (Pd/C) catalyst, notably enhanced by microwave heating, which successfully coupled the two necessary aryl systems in an 81% yield where conventional heating methods failed. sci-hub.se Such microwave-assisted, heterogeneously catalyzed reactions, sometimes performed without protecting groups in aqueous media, represent a greener and more efficient approach to biphenyl (B1667301) synthesis, pointing toward the compound's amenability to modern catalytic strategies. researchgate.netresearchgate.net

Beyond its synthesis, this compound has been identified as a modulator of biological catalysts. It is a known inhibitor of lipase (B570770), an essential enzyme in lipid metabolism. science.govscience.gov In one study that used enzyme-adsorbed nanotubes to screen for natural inhibitors, this compound was identified as a novel biphenyl-type lipase inhibitor with a determined IC50 value of 96.96 μM. science.govscience.gov This inhibitory action showcases a direct application in modulating catalytic activity. Furthermore, related studies on analogous compounds from Magnolia officinalis, such as magnolol (B1675913) and honokiol (B1673403), have shown them to be inhibitors of acetylcholinesterase (AChE), another critical enzyme. researchgate.net This suggests a promising avenue for investigating this compound and its derivatives for similar neuro-modulatory catalytic applications.

Development of Novel Synthetic Strategies for Accessing Complex this compound Analogs

Recent advancements in organic synthesis have paved the way for more efficient and versatile methods to produce this compound and its complex analogs. A significant breakthrough is the use of microwave-promoted, protecting-group-free Suzuki-Miyaura coupling reactions. researchgate.netuni-potsdam.de This strategy allows for the synthesis of this compound, E, and their 4′-methylated derivatives from a common intermediate in an aqueous medium, which is both environmentally friendly and efficient. researchgate.net The success of this reaction highlights a robust platform for generating the core 2,4′-biphenol structure. acs.org

Building on this foundation, researchers have focused on the structural optimization of this compound to enhance its biological activities. In one notable study, this compound was identified as an agonist for the retinoid X receptor α (RXRα). acs.org Subsequently, a series of more potent analogs were synthesized, leading to the development of a candidate molecule with a remarkable 440-fold increase in potency. acs.org This demonstrates that the this compound scaffold is highly amenable to chemical modification for creating analogs with significantly improved therapeutic properties. The synthetic strategies employed for related neolignans, such as honokiol, which include Suzuki coupling and Claisen rearrangements, further expand the toolkit available for generating a diverse library of this compound analogs. jst.go.jpresearchgate.net

Table 1: Synthetic Strategies for this compound and Analogs
Synthetic StrategyKey FeaturesApplication ExampleReference
Microwave-Promoted Suzuki-Miyaura CouplingHeterogeneous Pd/C catalyst; Protecting-group-free; Aqueous medium; Rapid reaction timesSynthesis of Magnaldehydes B and E sci-hub.seresearchgate.netuni-potsdam.deresearchgate.net
Structural Optimization via Analog SynthesisModification of the this compound scaffold to improve biological activityDevelopment of a potent RXRα agonist with 440-fold increased activity acs.org
Claisen RearrangementUsed for installing allyl groups, common in related natural productsSynthesis of honokiol, an isomer of magnolol jst.go.jpresearchgate.net

Advancements in Targeted Delivery Systems and Bioconjugation Strategies

While specific studies on targeted delivery systems for this compound are still emerging, research on analogous compounds and general drug delivery principles provides a clear roadmap for future developments. The therapeutic potential of compounds like this compound is often limited by factors such as poor water solubility. cjnmcpu.com To overcome this, advanced delivery systems are crucial. For the related lignans (B1203133) honokiol and magnolol, self-assembling lecithin-based mixed polymeric micelles have been developed to improve solubility and enhance oral bioavailability. acs.org Nanocarrier-based systems are also being explored for honokiol to increase cellular uptake and therapeutic efficacy, thereby boosting anticancer activity while reducing toxicity. researchgate.net

These strategies are directly applicable to this compound. The development of targeted nanoparticles is a promising approach, which aims to increase the concentration of a therapeutic agent at a specific site in the body. nih.gov This can be achieved by conjugating the nanoparticle or the drug itself to targeting ligands such as antibodies or peptides that recognize specific cell surface receptors. nih.govnih.gov Biomimetic strategies, which use natural moieties like cell-penetrating peptides to facilitate entry into cells, offer another sophisticated method for enhancing intracellular delivery. nih.gov The functional groups present in this compound, such as its phenolic hydroxyls and aldehyde group, provide reactive handles for bioconjugation, allowing it to be attached to such delivery vehicles or targeting molecules. Future work will likely focus on designing and testing these advanced formulations to harness the full therapeutic potential of this compound.

Integration of this compound into Advanced Material Science and Nanotechnology (e.g., polymer synthesis, self-assembling materials)

The integration of this compound into material science and nanotechnology is a nascent but promising field, driven by the compound's unique chemical structure and biological activity. iitm.ac.inkosmospublishers.com While direct applications are still under investigation, several areas show significant potential. The phenolic and aldehyde functional groups on this compound make it a candidate for use as a monomer or cross-linking agent in polymer synthesis. These reactive sites could allow for its incorporation into polymer backbones or for the functionalization of polymer surfaces, potentially creating materials with built-in antioxidant or antimicrobial properties derived from the lignan (B3055560) core.

In nanotechnology, this compound has already been linked to innovative screening platforms. It was identified as a lipase inhibitor through a method using enzyme-adsorbed halloysite (B83129) clay nanotubes, demonstrating how nanomaterials can facilitate the discovery of bioactive molecules. science.govscience.gov Furthermore, the development of self-assembling materials for drug delivery of related compounds like honokiol is highly relevant. acs.orgresearchgate.net Honokiol-loaded self-assembling polymeric micelles represent a form of nanotechnology designed to improve the compound's bioavailability. acs.org This principle of using self-assembly to create functional nanostructures could be extended to this compound, leading to the design of novel nanomedicines or smart materials that respond to specific biological cues. The intersection of advanced materials and natural products like this compound opens up possibilities for creating next-generation functional materials for biomedical and technological applications. canterbury.ac.nzucy.ac.cy

Computational and AI-Driven Approaches for Accelerated Discovery and Optimization

Computational and artificial intelligence (AI) tools are becoming indispensable in accelerating the discovery and optimization of natural products like this compound. nih.gov Molecular docking, a key computational technique, has already been applied to understand its biological activity. For instance, docking simulations were used to investigate the interactions between this compound and the enzyme lipase, providing insights into its inhibitory mechanism. science.govscience.govscience.gov Similarly, when researchers developed more potent analogs of this compound as RXRα agonists, receptor-ligand docking simulations were crucial in predicting and confirming which analogs had the highest affinity for the receptor's ligand-binding domain. acs.org

Looking forward, the role of AI and machine learning (ML) is set to expand significantly. researchgate.net These technologies can be used to build predictive models for the biological activity of new, unsynthesized this compound analogs, drastically reducing the time and cost of screening. nih.gov AI algorithms can analyze vast databases of molecular structures to identify novel scaffolds or optimize existing ones for enhanced potency and selectivity. researchgate.net The ultimate goal is the creation of multi-agent AI systems that can assist in every stage of the drug discovery pipeline, from designing new molecules and predicting their properties to optimizing experimental protocols. arxiv.org By integrating these advanced computational approaches, the exploration of this compound's chemical space and therapeutic potential can be achieved with unprecedented speed and precision.

Q & A

Q. What are the optimal experimental conditions for synthesizing Magnaldehyde B with high purity?

Methodological Answer: Synthesis requires precise control of temperature (60–80°C under inert atmosphere), solvent selection (anhydrous THF or DCM), and stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to Grignard reagent). Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Characterization must include ¹H/¹³C NMR (δ 9.8 ppm for aldehyde proton), HRMS (calculated m/z 230.1307), and elemental analysis. Document all parameters systematically in lab notebooks and cross-validate spectral data against established literature .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Methodological Answer: Design accelerated stability studies by exposing samples to controlled stressors:

  • Temperature : 25°C, 40°C, 60°C (ICH Q1A guidelines)
  • pH : Buffer solutions (pH 3–9)
  • Light : UV-Vis irradiation per ICH Q1B Analyze degradation kinetics using HPLC-UV (λ=254 nm) or LC-MS/MS. Quantify impurities (>0.1% threshold) and calculate degradation rate constants. Report uncertainties (e.g., ±2% RSD for triplicate measurements) and validate methods per ICH validation protocols .

Q. What statistical approaches are recommended for determining sample size in bioactivity studies involving this compound?

Methodological Answer: Use power analysis (α=0.05, β=0.20) to calculate sample size based on expected effect size (e.g., IC₅₀ reduction from 10 μM to 5 μM). For pilot studies, apply the "10% rule" (n=10% of estimated full-scale cohort) with interim analysis. Collaborate with statisticians to select appropriate tests (e.g., ANOVA for dose-response, Kaplan-Meier for survival studies). Document calculations using software (e.g., G*Power) and justify assumptions in ethics submissions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding this compound's reactivity?

Methodological Answer: Validate computational models (e.g., DFT using B3LYP/6-311+G(d,p) basis set) by comparing predicted reaction pathways with experimental kinetic isotope effects (KIE) and isotopic labeling (¹³C at reactive sites). Conduct in situ FTIR to detect intermediates and compare vibrational spectra with simulations. If discrepancies persist, explore alternative mechanisms via Hammett plots using para-substituted derivatives. Report all contradictory data with error margins (e.g., ±0.5 kcal/mol for activation energies) .

Q. What methodologies enable precise quantification of this compound in complex biological matrices?

Methodological Answer: Develop a validated LC-MS/MS protocol:

  • Column : C18 (2.1 × 50 mm, 1.7 μm)
  • Internal Standard : this compound-d₃
  • MRM Transitions : m/z 230.1→185.0 (quantifier), 230.1→142.1 (qualifier) Validate linearity (1–1000 ng/mL, R² >0.995), precision (<15% RSD), and recovery (85–115%). Cross-validate with HPLC-UV (λ=254 nm) and post-extraction NMR. Address matrix effects via post-column infusion studies .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be systematically analyzed for this compound structure validation?

Methodological Answer: Perform data triangulation:

  • Re-examine NMR assignments using 2D techniques (COSY, HSQC) and compare with X-ray torsion angles.
  • Calculate DP4 probability scores to assess conformational flexibility.
  • Use synchrotron XRD for high-resolution crystallography (R-factor <5%). Report contradictions in supplementary materials with error analysis (e.g., ±0.01 Å bond length variance) .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?

Methodological Answer: Employ tracer studies using ¹⁴C-labeled this compound administered to hepatocyte cultures. Analyze metabolites via UPLC-QTOF-MS with MSE data-independent acquisition. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using software (e.g., MetabolitePilot). Validate findings with recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) and compare in silico predictions (e.g., StarDrop’s DEREK Nexus) .

Ethical and Reproducibility Considerations

Q. What ethical guidelines are critical for in vivo studies with this compound?

Methodological Answer: Secure IACUC approval and adhere to the 3Rs:

  • Replacement : Use in silico models for preliminary toxicity screening.
  • Reduction : Justify sample sizes via power analysis.
  • Refinement : Implement humane endpoints (e.g., >20% weight loss). Archive raw data (dosing records, behavioral videos) for 10 years and report adverse events within 24 hours .

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

  • Data Transparency : Publish raw NMR spectra, chromatograms, and crystallographic CIF files as supplementary materials.
  • Protocol Details : Specify instrument calibration dates (e.g., HPLC pump pressure ±5 psi) and batch numbers of reagents.
  • Independent Validation : Collaborate with third-party labs to replicate key findings (e.g., IC₅₀ values) using blinded samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.